

Application Notes and Protocols for Staining Fixed Cells with BODIPY 493/503

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Compound of Interest

Compound Name: Pyrromethene 546

Cat. No.: B183774

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Introduction

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye renowned for its high specificity and bright, stable fluorescence, making it an exceptional tool for visualizing neutral lipid droplets in both live and fixed cells.[1] [2] This dye is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to the neutral lipid core of lipid droplets, such as triacylglycerols and cholesteryl esters.[3] Its narrow emission spectrum minimizes bleed-through into other fluorescent channels, rendering it highly compatible with multicolor imaging experiments.[4] These characteristics make BODIPY 493/503 a superior alternative to traditional lipid stains like Oil Red O and Nile Red for the precise quantification and high-resolution imaging of lipid droplets in cellular and tissue samples.[2]

Lipid droplets are dynamic organelles that play a central role in energy homeostasis, lipid metabolism, and cellular signaling.[3] Dysregulation of lipid droplet dynamics is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease. Consequently, the accurate visualization and analysis of lipid droplets are crucial for research in these areas.

This document provides a comprehensive protocol for the staining of fixed cells with BODIPY 493/503, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the key quantitative parameters for the BODIPY 493/503 staining protocol for fixed cells.

Parameter	Recommended Range/Value	Notes
BODIPY 493/503 Stock Solution	1 mg/mL in DMSO	Store at -20°C, protected from light.[5]
BODIPY 493/503 Working Concentration	0.5 - 5 µM	The optimal concentration may vary depending on the cell type and experimental conditions. A starting concentration of 1-2 µM is often recommended.
Fixative	4% Paraformaldehyde (PFA) in PBS	Aldehyde-based fixatives are recommended as alcohol-based fixatives can solubilize lipids.[6]
Fixation Time	15 - 30 minutes	At room temperature.
Staining Incubation Time	15 - 60 minutes	At room temperature or 37°C, protected from light.
Excitation/Emission Wavelengths	~493 nm / ~503 nm	Compatible with standard FITC filter sets.
Positive Control (Oleic Acid)	30 - 400 µM	Incubate for 24 hours to induce lipid droplet formation. The optimal concentration is cell-type dependent.[6]

Experimental Protocols

Reagent Preparation

- BODIPY 493/503 Stock Solution (1 mg/mL): Dissolve 1 mg of BODIPY 493/503 powder in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

- 4% Paraformaldehyde (PFA) in PBS: To prepare 100 mL, dissolve 4 g of paraformaldehyde powder in 80 mL of PBS by heating to 60°C in a fume hood. Add 1-2 drops of 10 M NaOH to clear the solution. Allow to cool to room temperature and adjust the volume to 100 mL with PBS. Filter the solution and store it at 4°C for up to one week.
- BODIPY 493/503 Staining Solution (1 µM): Dilute the 1 mg/mL stock solution in PBS to a final concentration of 1 µM. For example, add 0.38 µL of the stock solution to 1 mL of PBS. Prepare this solution fresh for each experiment.
- Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

Protocol for Staining Fixed Adherent Cells

- Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.
- Cell Fixation:
 - Remove the culture medium and gently wash the cells twice with PBS.
 - Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
 - Incubate for 15-20 minutes at room temperature.
 - Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add the freshly prepared 1 µM BODIPY 493/503 staining solution to the cells.
 - Incubate for 15-30 minutes at room temperature, protected from light.
 - Aspirate the staining solution and wash the cells twice with PBS.
- Mounting:

- Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium, with the cell-side down.
- Seal the edges of the coverslips with nail polish to prevent drying.
- Imaging:
 - Visualize the stained lipid droplets using a fluorescence microscope equipped with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).
 - BODIPY 493/503 is prone to photobleaching, so it is advisable to minimize light exposure and capture images promptly.[\[7\]](#)

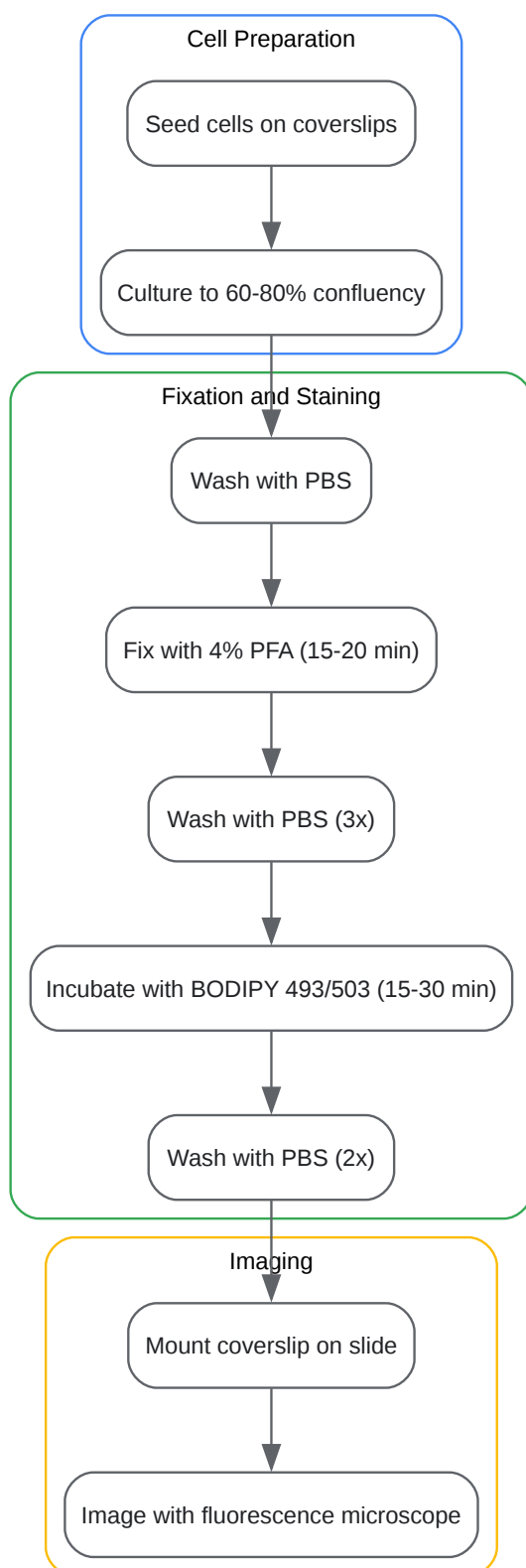
Positive Control: Oleic Acid Treatment

To induce lipid droplet formation, treat the cells with oleic acid prior to fixation.

- Prepare a stock solution of oleic acid complexed with fatty acid-free BSA.
- Add oleic acid to the cell culture medium at a final concentration of 30-400 μM . The optimal concentration should be determined empirically for each cell type as oleic acid can be cytotoxic.[\[6\]](#)
- Incubate the cells for 24 hours.
- Proceed with the fixation and staining protocol as described above.

Visualizations

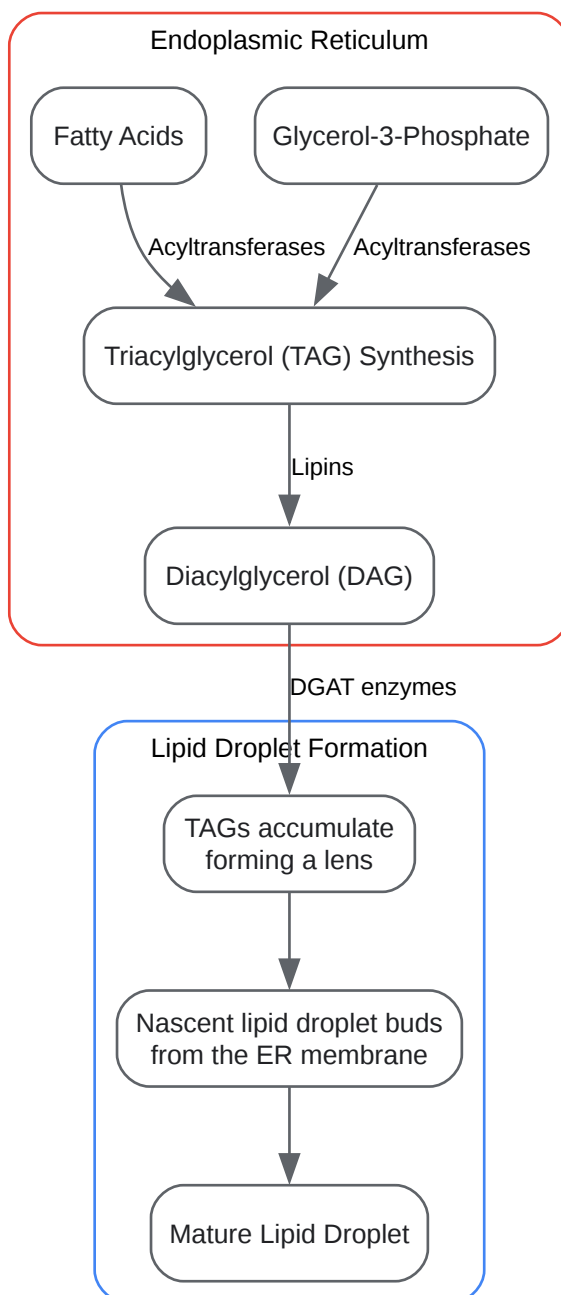
Experimental Workflow



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Caption: Experimental workflow for BODIPY 493/503 staining of fixed cells.

Signaling Pathway: Lipid Droplet Biogenesis



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